3-Fluoro-5-propoxybenzaldehyde
Overview
Description
3-Fluoro-5-propoxybenzaldehyde: is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a propoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-propoxybenzaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a boronic acid derivative and a halogenated benzaldehyde under palladium catalysis. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogen-exchange reactions . For example, 4-chlorobenzaldehyde can be fluorinated using a fluorinating agent such as potassium fluoride in the presence of a catalyst . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Fluoro-5-propoxybenzoic acid.
Reduction: 3-Fluoro-5-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-propoxybenzaldehyde involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison:
- 2-Fluorobenzaldehyde: The fluorine atom is at the second position, leading to different reactivity and steric effects.
- 3-Fluorobenzaldehyde: Similar to 3-Fluoro-5-propoxybenzaldehyde but lacks the propoxy group, affecting its solubility and reactivity.
- 4-Fluorobenzaldehyde: The fluorine atom is at the fourth position, resulting in different electronic effects on the benzene ring .
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the propoxy group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-5-propoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRCRXMCOAQEEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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